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N-benzoyl-N'-(2-cyanophenyl)thiourea
Overview
Description
N-benzoyl-N’-(2-cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzoyl group and a cyanophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
N-benzoyl-N’-(2-cyanophenyl)thiourea is known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . It has been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals in analytical applications .
Mode of Action
The crystal structure of the compound was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed .
Biochemical Pathways
It is known that the compound can affect the redox potential of different functional groups such as nitro and cyano .
Result of Action
It is known that the compound exhibits antibacterial and antifungal properties . It has also been used in environmental control as ion-selective electrodes .
Action Environment
The action, efficacy, and stability of N-benzoyl-N’-(2-cyanophenyl)thiourea can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzoyl-N’-(2-cyanophenyl)thiourea can be synthesized through the reaction of aroyl isocyanate with 4-aminobenzonitrile. The reaction typically involves the following steps:
Preparation of Aroyl Isocyanate: Aroyl isocyanate is prepared by reacting an aromatic acid chloride with potassium cyanate.
Reaction with 4-Aminobenzonitrile: The prepared aroyl isocyanate is then reacted with 4-aminobenzonitrile in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(2-cyanophenyl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(2-cyanophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
N-benzoyl-N'-(2-cyanophenyl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminobenzonitrile. The structural characterization of this compound is typically performed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. These methods confirm the presence of functional groups such as thiourea moieties and cyano groups, which are crucial for its reactivity and biological activity .
Pharmacological Applications
The pharmacological potential of this compound derivatives has been extensively studied. Thiourea compounds are known for their diverse biological activities, including:
- Anticancer Activity : Several studies have indicated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, acyl thioureas have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that these compounds possess antimicrobial activities against a range of pathogens, making them potential candidates for developing new antibiotics .
- Enzyme Inhibition : Thioureas have been identified as effective inhibitors of specific enzymes, including urease and acetylcholinesterase, which are relevant in treating conditions like Alzheimer’s disease .
Material Science Applications
This compound also finds applications in materials science:
- Chemosensors : The compound can be utilized in the development of chemosensors due to its ability to form complexes with metal ions, which can be detected through changes in optical properties .
- Polymer Chemistry : Thioureas serve as important building blocks in polymer synthesis, contributing to the creation of materials with enhanced thermal stability and flame retardancy .
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anticancer | Induces apoptosis and inhibits tumor growth |
Antimicrobial | Effective against bacteria and fungi |
Antiviral | Potential activity against viral infections |
Enzyme Inhibition | Inhibits urease and acetylcholinesterase |
Antidiabetic | May improve insulin sensitivity |
Herbicidal | Exhibits herbicidal properties in agricultural studies |
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiourea derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones that suggest potential for therapeutic use .
Comparison with Similar Compounds
N-benzoyl-N’-(2-cyanophenyl)thiourea can be compared with other thiourea derivatives, such as:
N-benzoyl-N’-(4-cyanophenyl)thiourea: Similar structure but with the cyano group at the para position, which may affect its reactivity and biological activity.
N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea: Contains a nitro group, which can influence its electronic properties and interactions with biological targets.
N-phenyl-N’-(2-cyanophenyl)thiourea: Lacks the benzoyl group, which may result in different chemical and biological properties.
The uniqueness of N-benzoyl-N’-(2-cyanophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiourea derivatives .
Biological Activity
N-benzoyl-N'-(2-cyanophenyl)thiourea is an organosulfur compound recognized for its diverse biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, comparative studies, and potential applications in medicine and agriculture.
Overview of the Compound
This compound belongs to the class of thioureas, which are known for their significant roles in various fields such as pharmaceuticals, agriculture, and organic synthesis. The compound's structure includes a benzoyl group and a cyanophenyl group attached to the thiourea moiety, which contributes to its unique chemical and biological properties .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound exhibits significant antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .
- Antifungal Activity : Similar to its antibacterial properties, this compound has demonstrated efficacy against fungal pathogens. It acts by inhibiting fungal cell growth and reproduction .
- Redox Potential Modulation : The compound can influence the redox potential of various functional groups, which may enhance its activity against certain pathogens .
Comparative Studies
A comparative analysis with other thiourea derivatives reveals that this compound has distinct advantages:
Compound Name | Antibacterial Spectrum | Antifungal Activity | Notes |
---|---|---|---|
This compound | Broad spectrum | Moderate | Effective against both Gram-positive and Gram-negative bacteria. |
N-benzoyl-N'-(4-cyanophenyl)thiourea | Limited to Gram-positive | Low | Less effective compared to this compound. |
N-(4-nitrobenzoyl)-N'-(4-cyanophenyl)thiourea | Broad spectrum | Moderate | Contains a nitro group that enhances reactivity. |
The specific substitution pattern in this compound is crucial for its enhanced biological activities compared to other derivatives .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thioureas, this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of many standard antibiotics .
- Cytotoxicity Assessment : Research on cytotoxic effects revealed that this compound shows potential as an anticancer agent. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and T47D (breast cancer), demonstrating better cytotoxic profiles than conventional chemotherapeutics like hydroxyurea .
Applications in Research and Industry
This compound is not only valuable in medicinal chemistry but also has applications in:
- Pharmaceutical Development : Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
- Agricultural Chemistry : The compound's efficacy against plant pathogens suggests potential use as a fungicide or bactericide.
- Coordination Chemistry : It serves as a ligand for metal ion extraction and separation processes .
Properties
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONWYDEBPOTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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